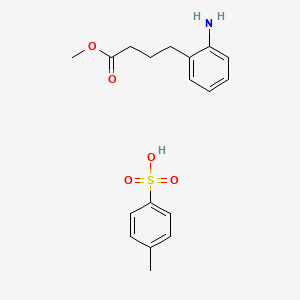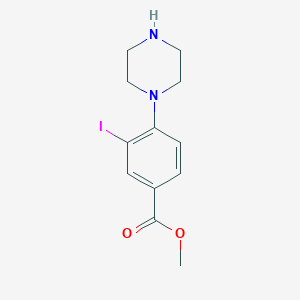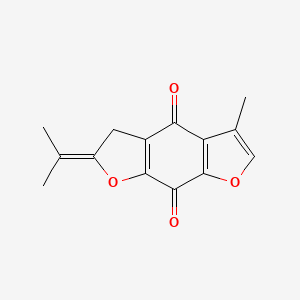
Dihydrocyperaquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrocyperaquinone is a chemical compound with the molecular formula C14H12O4 It is known for its unique structure, which includes a benzo-difuran-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydrocyperaquinone can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the benzo-difuran-dione core. The reaction conditions, such as temperature and solvent, can vary depending on the specific method used.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrocyperaquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Applications De Recherche Scientifique
Dihydrocyperaquinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dihydrocyperaquinone involves its interaction with specific molecular targets. It can act as an electron carrier, participating in redox reactions within cells. The compound’s ability to undergo oxidation and reduction makes it a valuable tool for studying cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroquinone: Similar in structure but lacks the benzo-difuran-dione core.
Benzoquinone: Shares the quinone structure but differs in the arrangement of functional groups.
Anthraquinone: A larger polycyclic quinone with different chemical properties.
Uniqueness
Dihydrocyperaquinone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzo-difuran-dione core sets it apart from other quinone derivatives, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
27304-02-5 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
5-methyl-2-propan-2-ylidene-3H-furo[3,2-f][1]benzofuran-4,8-dione |
InChI |
InChI=1S/C14H12O4/c1-6(2)9-4-8-11(15)10-7(3)5-17-14(10)12(16)13(8)18-9/h5H,4H2,1-3H3 |
Clé InChI |
RMJXXSFMQXHKAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC2=C1C(=O)C3=C(C2=O)OC(=C(C)C)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)
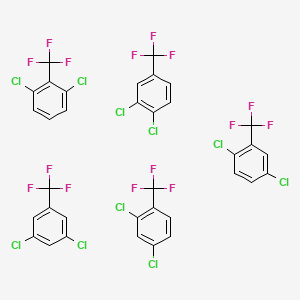
![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)
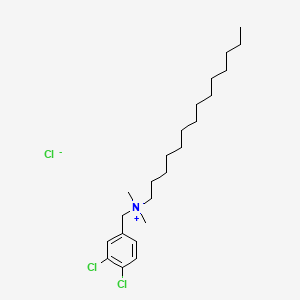


![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)

